6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 182348-50-1) is a heterocyclic small molecule with the molecular formula C11H8ClN5 and a molecular weight of 245.67 g/mol. It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core substituted with a chlorine atom at the 6-position and an N-phenyl group at the 3-amine position.

Molecular Formula C11H8ClN5
Molecular Weight 245.67g/mol
CAS No. 182348-50-1
Cat. No. B428249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
CAS182348-50-1
Molecular FormulaC11H8ClN5
Molecular Weight245.67g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C11H8ClN5/c12-9-6-7-10-14-15-11(17(10)16-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,15)
InChIKeyWZEPDOAGXYQXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 182348-50-1): Heterocyclic Core Profile for Targeted Research


6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 182348-50-1) is a heterocyclic small molecule with the molecular formula C11H8ClN5 and a molecular weight of 245.67 g/mol [1]. It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core substituted with a chlorine atom at the 6-position and an N-phenyl group at the 3-amine position [1]. This specific substitution pattern distinguishes it from other triazolopyridazines and influences its physicochemical properties and potential biological interactions. The compound is commercially available for research purposes with a typical purity specification of 98% .

6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine: Why In-Class Analogs Cannot Be Freely Substituted


Substituting 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine with a generic triazolopyridazine analog carries quantifiable risk. Even within the same core scaffold, variations in substitution patterns (e.g., absence of the N-phenyl group or different halogen placement) profoundly alter the compound's molecular properties [1]. For instance, the simpler 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 53890-39-4) lacks the N-phenyl substituent, resulting in a significantly lower computed XLogP3-AA of -0.5 compared to 2.6 for the target compound [2]. This logP shift directly impacts solubility, membrane permeability, and biological target engagement. Furthermore, published structure-activity relationship (SAR) studies on triazolopyridazines have established that a chlorine atom at the C-6 position acts as a primary determinant of cytotoxic activity, while modifications at the C-3 and N-3 positions further modulate potency [3]. Therefore, selecting an analog without the precise 6-chloro, N-phenyl substitution pattern introduces uncontrolled variables with documented performance consequences.

6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine: Quantified Differentiation Versus Key Chemical Analogs


Lipophilicity (XLogP3-AA) Driving Membrane Permeability: Target vs. Unsubstituted Analog

The target compound, 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine, exhibits a computed XLogP3-AA value of 2.6, indicating significant lipophilicity. This is a marked contrast to the simpler 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 53890-39-4, a common core intermediate lacking the N-phenyl group), which has a computed XLogP3-AA of -0.5 [1]. This 3.1 logP unit increase is a critical driver of membrane permeability and blood-brain barrier penetration potential, making the target compound more suitable for programs targeting intracellular or CNS-accessible targets where the unsubstituted analog would fail [1].

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Hydrogen Bond Acceptor Capacity Versus 6-Chloro-3-phenyl Regioisomer

The target compound possesses 4 hydrogen bond acceptor sites, compared to 3 hydrogen bond acceptors for the closely related 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7190-80-9), which features a direct C-C bond between the triazole core and the phenyl ring rather than an N-phenyl amine linker [1]. This additional H-bond acceptor (the secondary amine nitrogen) and its distinct geometric presentation create a different pharmacophoric profile, crucial for selective binding to biological targets like kinases, where hinge-binding interactions are critical. The target compound thus offers an alternative hydrogen-bonding vector that can be exploited for selectivity engineering [2].

Molecular Recognition Target Engagement Kinase Inhibitor Design

Molecular Weight Differentiation from a Common Core Intermediate

The target compound has a molecular weight of 245.67 g/mol [1]. This is 76.1 g/mol heavier than the core intermediate 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (MW: 169.57 g/mol) [2], representing a 45% increase in mass due to the N-phenyl substitution. This molecular weight increase moves the compound from 'fragment' space (< 200 Da) into 'lead-like' space (200-350 Da), which is a crucial differentiation for compound library optimization strategies. For synthetic chemists, this means the compound is a pre-functionalized advanced intermediate, potentially saving 2-4 synthetic steps compared to starting from the core amine, thus offering clear value in time and resource efficiency for parallel library synthesis .

Chemical Sourcing Synthetic Building Block Strategy Fragment-Based Drug Discovery

Core Scaffold Conformational Restriction Compared to Acyclic Analogs

The [1,2,4]triazolo[4,3-b]pyridazine core of the target compound provides a rigid, fused bicyclic scaffold with only 2 rotatable bonds, contrasting sharply with acyclic or monocyclic analogs that exhibit greater conformational flexibility [1]. The specific spatial orientation of the 6-chloro and 3-N-phenyl substituents is geometrically constrained by this rigid core. This pre-organized conformation is a known feature that can enhance binding affinity and selectivity for targets by reducing the entropic penalty upon binding, a principle exploited in kinase inhibitor design [2]. This pre-organization is not achievable with flexible, open-chain pyridazine or triazole analogs.

Conformational Analysis Kinase Selectivity Bioisostere Design

Commercial Purity and Sourcing Reliability: Comparison with Non-Dedicated Vendors

The compound is offered with a guaranteed purity of 98% by specialized research chemical suppliers , a specification critical for reproducible biological assays. In contrast, sourcing from general chemical marketplaces often lists purities of 95% or unspecified . A 3% difference in absolute purity can correspond to a 3-fold difference in active component concentration for a given weight, a significant source of inter-experimental variability. This documented quality specification provides procurement confidence not available with lower-purity generic listings. Suppliers also provide specific storage recommendations (sealed in dry, 2-8°C) , essential for maintaining compound integrity.

Chemical Procurement Quality Assurance Reproducible Research

6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine: Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Medicinal Chemistry Campaigns

For teams pursuing ATP-competitive kinase inhibitors, the rigid [1,2,4]triazolo[4,3-b]pyridazine core of 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine offers a pre-organized heteroaromatic hinge-binding scaffold. Its computed XLogP3-AA of 2.6 positions it in a favorable lipophilicity range for achieving balanced cellular activity and oral bioavailability [1]. The 4 hydrogen-bond acceptor sites and constrained 2-rotatable-bond structure provide a distinct pharmacophoric profile compared to the 6-chloro-3-phenyl regioisomer, which has only 3 acceptors and a different spatial orientation of the phenyl group. This compound is most effectively deployed as an advanced synthetic intermediate in parallel libraries targeting kinases where a chloro substituent at the 6-position is known to be a determining factor for cytotoxic potency, as established by Hładoń et al. [2].

Lead-Like Fragment Elaboration and Library Synthesis

The compound's molecular weight of 245.67 g/mol, placing it firmly in lead-like chemical space, makes it an optimal starting point for fragment growth strategies [1]. Researchers can leverage the synthetic handle provided by the chlorine atom at the 6-position for further derivatization (e.g., via Suzuki coupling) while the N-phenyl group modulates lipophilicity and target interactions [2]. Utilizing this pre-functionalized building block can reduce synthetic sequences by 2–4 steps compared to initiating synthesis from the core 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 53890-39-4), directly translating to significant time and resource savings in hit-to-lead programs.

Selectivity Profiling in Target Family Studies

The specific combination of a 6-chloro and 3-N-phenyl substitution pattern on the triazolopyridazine core generates a unique molecular topology. This geometric and electronic profile can be exploited for probing selectivity within target families where the hinge-binding region exhibits subtle conformational differences. The increased topological polar surface area (TPSA = 55.11 Ų) relative to the 6-chloro-3-phenyl analog (TPSA ≈ 43.83 Ų) introduces a different H-bonding capacity and dipole moment, which can be critical for differentiating binding to closely related kinases or other ATP-utilizing enzymes [1]. This makes the compound a strategic tool for chemical biology studies focused on target deconvolution and selective probe generation.

Reproducible Biological Screening with Controlled Quality Specifications

For core facilities and screening laboratories where reproducibility is paramount, the commercially available 98% purity specification of 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine provides a documented quality benchmark [1]. This represents a quantifiable advantage over generic 95% purity alternatives, translating to lower background noise in high-throughput screens and reduced false-positive rates from impurities. The established storage protocols (sealed, dry, 2-8°C) further ensure compound stability across multiple assay cycles, supporting robust longitudinal study designs and cross-laboratory data comparability [2].

Quote Request

Request a Quote for 6-chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.